molecular formula C20H30N4O3 B2455808 N1-(2-morpholinoethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide CAS No. 954070-88-3

N1-(2-morpholinoethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Cat. No. B2455808
CAS RN: 954070-88-3
M. Wt: 374.485
InChI Key: SKKVOIMUJFEGTR-UHFFFAOYSA-N
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Description

N1-(2-morpholinoethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by a group of researchers at Merck Research Laboratories, and since then, it has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Structural Chemistry

Research has delved into the synthesis of complex compounds and their structural analysis, highlighting their potential in materials science and chemical engineering. For instance, studies on the targeted synthesis of cadmium(II) Schiff base complexes have shown corrosion inhibition properties on mild steel, suggesting applications in corrosion engineering and materials protection (Das et al., 2017). Another study on the synthesis and structural chemistry of palladium(II) complexes with N-{2-(arylthio/seleno)ethyl}morpholine/piperidine ligands has highlighted their potent catalyst roles for the Heck reaction, indicating their importance in organic synthesis and catalysis (Singh et al., 2013).

Environmental and Biological Applications

Research into the degradation of morpholine by environmental Mycobacterium strains has uncovered the involvement of cytochrome P-450 in the biodegradation process, suggesting applications in bioremediation and environmental cleanup. This enzyme catalyzes the cleavage of the C-N bond of the morpholine ring, illustrating a pathway for the microbial degradation of heterocyclic pollutants (Poupin et al., 1998).

Pharmacological Research

properties

IUPAC Name

N'-(2-morpholin-4-ylethyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c25-19(20(26)22-9-12-23-13-15-27-16-14-23)21-8-7-17-3-5-18(6-4-17)24-10-1-2-11-24/h3-6H,1-2,7-16H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKVOIMUJFEGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-morpholinoethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

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